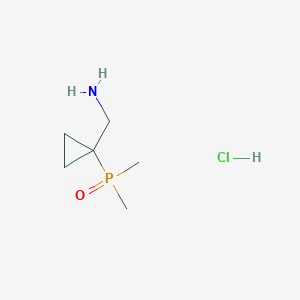

(1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride is a chemical compound with the CAS Number: 2460757-39-3 . It has a molecular weight of 183.62 . This compound is a versatile chemical with immense potential in scientific research. Its unique molecular structure allows for diverse applications, including drug synthesis, catalysis, and material science exploration.

Molecular Structure Analysis

The IUPAC name for this compound is(1-(aminomethyl)cyclopropyl)dimethylphosphine oxide hydrochloride . The InChI code for this compound is 1S/C6H14NOP.ClH/c1-9(2,8)6(5-7)3-4-6;/h3-5,7H2,1-2H3;1H . This indicates the presence of a cyclopropyl group attached to a dimethylphosphine oxide group, with an additional methanamine group. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the retrieved data.Scientific Research Applications

Synthesis and Characterization of Novel Compounds

A study focused on the synthesis and characterization of a novel 1,3-Dithiolane Compound, highlighting the versatility of dimethylphosphorylcyclopropyl derivatives in synthesizing new chemical entities. The compound exhibited unique structural properties as confirmed through X-ray diffractions, showcasing the potential of such derivatives in material science and organic chemistry (Zhai Zhi-we, 2014).

Advanced Material Science

In the realm of material science, researchers synthesized and studied two structurally related hydrogen-bonded compounds within the dpma/HClO4 system. These studies not only advance our understanding of hydrogen bonding and its implications for material stability and reactivity but also contribute to the development of novel materials with tailored properties (D. Buhl, H. Gün, A. Jablonka, & G. Reiss, 2013).

Crystallography and Structural Analysis

The synthesis, structure, and spectroscopy of compounds in the dpma/HClO4 system were detailed, providing insights into the structural intricacies of dimethylphosphorylcyclopropyl derivatives. These findings have implications for crystallography, offering a deeper understanding of molecular interactions and structure-property relationships (D. Buhl, H. Gün, A. Jablonka, & G. Reiss, 2013).

Transition Metal Complexes

Another study highlighted the creation of a new copper complex utilizing the mono-protonated ligand (dimethylphosphoryl)methanamine. This work contributes to the field of inorganic chemistry, especially in the synthesis and characterization of metal complexes, which have wide applications in catalysis, material science, and as precursors for further synthetic applications (M. Richert, Cora Helmbrecht, & G. Reiss, 2014).

Implications for Organic Synthesis and Drug Discovery

The synthesis and application of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine showcased the potential of dimethylphosphorylcyclopropyl derivatives in the design of serotonin 5-HT1A receptor-biased agonists. This research not only contributes to organic synthesis but also impacts drug discovery, highlighting the therapeutic potential of these compounds (J. Sniecikowska et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . The safety information suggests that it should be handled with care, using protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

(1-dimethylphosphorylcyclopropyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NOP.ClH/c1-9(2,8)6(5-7)3-4-6;/h3-5,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVJJMNPAVHAIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1(CC1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClNOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2718882.png)

![N-[2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2718883.png)

![4-(2,6-Dimethyl-morpholine-4-sulfonyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2718885.png)

![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide](/img/structure/B2718891.png)

![3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2718894.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718896.png)

![4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2718897.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2718898.png)

![(4R)-3-[(2S,3S)-3-[2-[4-[5-[(3aS,4S,6aR)-2-oxidanylidene-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2,6-dimethyl-phenoxy]ethanoylamino]-2-oxidanyl-4-phenyl-butanoyl]-5,5-dimethyl-N-[(1S,2R)-2-oxidanyl-2,3-dihydro-1H-inden-1-yl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2718899.png)

![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2718902.png)